molecular formula C10H16ClN3O B1408602 1-(2-Aminoethyl)-3-benzylurea hydrochloride CAS No. 646536-50-7

1-(2-Aminoethyl)-3-benzylurea hydrochloride

Cat. No.: B1408602
CAS No.: 646536-50-7
M. Wt: 229.71 g/mol
InChI Key: VQIQXSWHFBHEMP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-benzylurea hydrochloride is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a benzyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-benzylurea hydrochloride typically involves the reaction of benzyl isocyanate with 2-aminoethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-benzylurea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-benzylurea hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzyl group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-3-phenylurea hydrochloride
  • 1-(2-Aminoethyl)-3-methylurea hydrochloride
  • 1-(2-Aminoethyl)-3-ethylurea hydrochloride

Comparison: 1-(2-Aminoethyl)-3-benzylurea hydrochloride is unique due to the presence of the benzyl group, which imparts specific hydrophobic properties and enhances its interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)-3-benzylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQXSWHFBHEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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